tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate
Overview
Description
Tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl carbamate group, an amino group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2,3-dichlorophenylacetonitrile in the presence of a base, followed by hydrogenation to introduce the amino group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[2-(methylamino)ethyl]carbamate
- Tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate
- N-Boc-ethanolamine
Uniqueness
Tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group .
Properties
IUPAC Name |
tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2/c1-13(2,3)19-12(18)17-10(7-16)8-5-4-6-9(14)11(8)15/h4-6,10H,7,16H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKKHANGUKIABG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=C(C(=CC=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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